Terephthalaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 200 mg/l at 25 °cinsoluble in watervery soluble in ethanol; soluble in ethyl ether, chloroform, alkalies. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13395. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

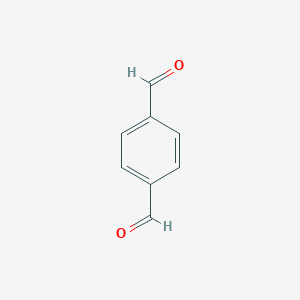

Structure

3D Structure

Propriétés

IUPAC Name |

terephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCOHFSKRZZVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27456-81-1 | |

| Record name | 1,4-Benzenedicarboxaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27456-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6060769 | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Terephthalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 °C | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

76 °C (169 °F) - closed cup | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

623-27-8 | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2Y6E4N2TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

117 °C | |

| Record name | Terephthaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Terephthalaldehyde (CAS No. 623-27-8) for Researchers and Drug Development Professionals

An Introduction to a Versatile Aromatic Aldehyde

Terephthalaldehyde (CAS No. 623-27-8), a symmetrical aromatic dialdehyde, serves as a pivotal building block in contemporary chemical synthesis. Its rigid phenylene core and two reactive aldehyde functionalities, positioned in a para-orientation, make it an invaluable precursor for a diverse array of molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the synthesis of Schiff bases and covalent organic frameworks (COFs), and an exploration of its relevance in drug discovery and materials science.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a distinct aromatic odor.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents, including ethanol, ether, and dimethylformamide (DMF).[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₆O₂ | [2][3] |

| Molecular Weight | 134.13 g/mol | |

| Melting Point | 114-116 °C | |

| Boiling Point | 245-248 °C | |

| Density | 1.06 g/cm³ | |

| Flash Point | 76 °C | |

| Water Solubility | 3 g/L (at 50 °C) | |

| Appearance | White to light yellow crystalline powder |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Characteristic Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~1694 (C=O stretching), ~2873 (C-H stretching in aldehyde), ~3027 (aromatic C-H stretching) |

| ¹H NMR (DMSO-d₆, ppm) | ~10.07 (s, 2H, -CHO), ~8.32 (s, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆, ppm) | ~193.40 (-CHO), ~161.79 (Ar-C), ~130.0 (Ar-C) |

| Mass Spectrum (EI, m/z) | 134 (M⁺) |

Experimental Protocols

The reactivity of the aldehyde groups in this compound makes it a versatile starting material for various condensation reactions. Below are detailed protocols for the synthesis of Schiff bases and covalent organic frameworks.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

General Protocol for the Synthesis of a Bis-Schiff Base from this compound and an Aromatic Amine:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 25 mL of absolute ethanol with gentle heating. In a separate beaker, dissolve 2.0 mmol of the desired aromatic amine in 15 mL of absolute ethanol.

-

Reaction: Slowly add the ethanolic solution of the aromatic amine to the this compound solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, a precipitate will typically form. Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Characterization: The structure of the synthesized Schiff base can be confirmed by FT-IR (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch of the imine), ¹H NMR, and mass spectrometry.

Synthesis of Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. This compound is a common linear linker used in the synthesis of 2D COFs.

Solvothermal Synthesis of a 2D Imine-Linked COF:

-

Preparation of the Monomer Solution: In a Pyrex tube, add 0.3 mmol of a planar amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene) and 0.45 mmol of this compound.

-

Addition of Solvent System: Add a mixture of solvents, typically o-dichlorobenzene and n-butanol (1:1 v/v), to the tube.

-

Addition of Catalyst: Add an aqueous solution of acetic acid (6 M) to the mixture to catalyze the imine formation.

-

Sonication and Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Sealing and Heating: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven and heat at 120 °C for 3 days.

-

Isolation and Washing: After cooling to room temperature, collect the precipitated solid by filtration. Wash the product sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous dichloromethane.

-

Drying: Dry the COF product under vacuum at 150 °C overnight.

Characterization: The crystallinity of the COF can be confirmed by powder X-ray diffraction (PXRD). The porosity is typically characterized by nitrogen adsorption-desorption measurements (BET analysis). The formation of the imine linkage can be verified by FT-IR spectroscopy.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Relevance in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have garnered significant attention in the field of drug discovery. The imine linkage is a key structural motif in many biologically active compounds.

Antimicrobial Activity:

Schiff bases derived from this compound have demonstrated promising antibacterial and antifungal activities. The mechanism of action for aldehydes and their derivatives against microbes is often multifactorial, involving:

-

Membrane Disruption: Aldehydes can interact with and disrupt the integrity of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

-

Enzyme Inhibition: The electrophilic nature of the aldehyde and imine groups allows them to react with nucleophilic residues (such as thiols and amines) in essential enzymes, leading to their inactivation.

-

Interaction with Nucleic Acids: At higher concentrations, some aldehydes have been shown to interact with DNA and RNA, interfering with replication and transcription.

The development of novel antimicrobial agents is a critical area of research, and this compound provides a versatile scaffold for the synthesis of new Schiff base candidates.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of accidental contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a foundational chemical with significant utility in both materials science and medicinal chemistry. Its straightforward reactivity and rigid structure make it an ideal candidate for the construction of complex and functional molecules. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel materials and therapeutic agents.

References

Solubility of Terephthalaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of terephthalaldehyde in various organic solvents. Understanding the solubility characteristics of this versatile dialdehyde is crucial for its application in organic synthesis, materials science, and pharmaceutical development, particularly in the formation of Schiff bases, polymers, and macrocycles. This document presents quantitative solubility data, details the experimental methodologies for its determination, and illustrates relevant chemical processes through diagrams.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its handling, reaction, and purification. The following tables summarize the mole fraction solubility (x) of this compound in a range of organic solvents at different temperatures, as determined by the isothermal saturation method.

Table 1: Solubility of this compound in Various Organic Solvents [1]

| Temperature (K) | Ethanol | n-Propanol | 1-Butanol | Isopropanol | Benzyl Alcohol | 2-Butanone | Acetonitrile | Isopentanol | N,N-Dimethylformamide | Acetone |

| 273.15 | 0.00312 | 0.00345 | 0.00367 | 0.00289 | 0.01891 | 0.03891 | 0.00789 | 0.00412 | 0.04891 | 0.03123 |

| 278.15 | 0.00398 | 0.00432 | 0.00458 | 0.00365 | 0.02345 | 0.04567 | 0.00987 | 0.00511 | 0.05789 | 0.03891 |

| 283.15 | 0.00501 | 0.00543 | 0.00576 | 0.00459 | 0.02891 | 0.05345 | 0.01234 | 0.00632 | 0.06891 | 0.04789 |

| 288.15 | 0.00623 | 0.00678 | 0.00712 | 0.00574 | 0.03567 | 0.06234 | 0.01523 | 0.00778 | 0.08123 | 0.05812 |

| 293.15 | 0.00765 | 0.00834 | 0.00876 | 0.00711 | 0.04345 | 0.07234 | 0.01856 | 0.00945 | 0.09456 | 0.06945 |

| 298.15 | 0.00934 | 0.01012 | 0.01067 | 0.00872 | 0.05234 | 0.08345 | 0.02245 | 0.01145 | 0.10987 | 0.08234 |

| 303.15 | 0.01134 | 0.01223 | 0.01289 | 0.01056 | 0.06234 | 0.09567 | 0.02689 | 0.01378 | 0.12654 | 0.09654 |

| 308.15 | 0.01367 | 0.01467 | 0.01545 | 0.01267 | 0.07345 | 0.10987 | 0.03187 | 0.01645 | 0.14456 | 0.11234 |

| 313.15 | 0.01634 | 0.01745 | 0.01834 | 0.01501 | 0.08567 | 0.12543 | 0.03745 | 0.01945 | 0.16345 | 0.12987 |

| 318.15 | 0.01945 | 0.02067 | 0.02167 | 0.01767 | 0.09891 | 0.14234 | 0.04367 | 0.02289 | 0.18345 | 0.14891 |

Generally, the solubility of this compound increases with rising temperature in all tested solvents, indicating an endothermic dissolution process.[2][3] N,N-Dimethylformamide was found to be the best solvent for this compound among those tested, while isopropanol was the poorest.[1] The high solubility in N,N-dimethylformamide can be attributed to the similar functional groups (aldehyde group in both solute and solvent) and the high polarity of the solvent.[1]

Experimental Protocols

Determination of Solubility via Isothermal Saturation Method

The quantitative data presented above was obtained using a well-established isothermal saturation method. This technique involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Constant-temperature water bath

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Sample Preparation: An excess amount of pure this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in the constant-temperature water bath. The solution is continuously stirred for at least 24 hours to ensure that equilibrium is reached. The temperature is controlled to within ±0.1 K.

-

Sampling: After equilibration, stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow any undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might affect the solubility.

-

Analysis: The collected sample is immediately diluted with the mobile phase of the HPLC system and analyzed to determine the concentration of this compound.

-

Data Calculation: The mole fraction solubility (x) is calculated from the measured concentration. The experiment is repeated at different temperatures to obtain the solubility curve.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for solubility determination.

General Synthesis and Purification Workflow of this compound

This compound is commonly synthesized from p-xylene. The following diagram outlines a typical synthesis and purification route.

Caption: Synthesis and purification of this compound.

Role of this compound in a Drug Discovery Workflow

As a versatile building block, this compound is a valuable starting material in the synthesis of novel compounds for drug discovery. Its two reactive aldehyde groups allow for the construction of diverse molecular architectures.

Caption: this compound in drug discovery.

References

Terephthalaldehyde reaction mechanisms and reactivity

An In-depth Technical Guide to Terephthalaldehyde: Reaction Mechanisms and Reactivity

Introduction

This compound (TA), systematically named 1,4-benzenedicarboxaldehyde, is a symmetrical aromatic organic compound with the formula C₆H₄(CHO)₂.[1] It presents as a white to light yellow crystalline powder.[2] Its structure, featuring two aldehyde functional groups in the para position on a benzene ring, makes it a bifunctional and highly valuable building block in organic synthesis.[2] This symmetrical architecture is crucial for its utility in condensation reactions and the synthesis of linear polymers, cross-linked networks, and highly ordered porous structures like Covalent Organic Frameworks (COFs).[1][2] This guide provides a detailed exploration of the core reaction mechanisms and reactivity of this compound, focusing on data-driven insights and experimental protocols for researchers and professionals in chemical and pharmaceutical development.

Core Reactivity of the Aldehyde Functional Groups

The reactivity of this compound is dominated by the chemistry of its two aldehyde groups. The carbonyl carbon in each aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This fundamental reactivity underpins the majority of its chemical transformations.

Key Reaction Mechanisms

This compound participates in a wide array of reactions, primarily leveraging its bifunctionality to create larger, often polymeric, structures.

Condensation Reactions

Condensation reactions are central to this compound's chemistry, leading to the formation of larger molecules through the elimination of a small molecule, typically water.

a) Schiff Base (Imine) Formation this compound readily reacts with primary amines to form imines, also known as Schiff bases. The reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. Due to its two aldehyde groups, this compound can react with two equivalents of a primary amine to form a bis-Schiff base. The resulting imine is stabilized by aromatic conjugation, though the reaction is reversible and can be hydrolyzed in acidic aqueous environments. This reversibility is a key feature in the development of self-healing polymers.

b) Knoevenagel Condensation The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base. This compound undergoes this reaction to form α,β-unsaturated products. The active methylene compound must have two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) to increase the acidity of the α-protons, allowing for deprotonation by a mild base. The reaction is typically followed by spontaneous dehydration.

c) Wittig Reaction The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. It involves the reaction of this compound with a phosphonium ylide (a Wittig reagent). A key advantage of this reaction is that the position of the newly formed double bond is precisely controlled. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide, driving the reaction forward.

Polymerization Reactions

The bifunctional nature of this compound makes it an essential monomer in polymer chemistry.

-

Polyimines and Polyesters : It undergoes condensation reactions with diamines to form polyimines (polymers containing imine linkages) and with diols to form polyesters.

-

Porous Organic Frameworks : It is a common precursor for creating paramagnetic microporous polymeric organic frameworks (POFs) and covalent organic frameworks (COFs) through copolymerization with molecules like pyrrole, indole, and carbazole.

Multicomponent Reactions (MCRs)

This compound is a valuable component in multicomponent reactions, where three or more reactants combine in a one-pot synthesis. For example, the Mercaptoacetic Acid Locking Imine (MALI) reaction, a three-component polymerization of hexamethylenediamine, this compound, and 2-mercaptopropionic acid, proceeds under mild, catalyst-free conditions to yield polymers with high molar masses.

Quantitative Reactivity Data

Quantitative data provides crucial insights into reaction efficiency and kinetics. The following tables summarize key data from cited experiments.

Table 1: Kinetic Data for Schiff Base Formation This table presents kinetic data for the reaction of this compound with p-aminophenol.

| Reaction Phase | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Entropy of Activation (J/mol·K) | Reference |

| Solution (ethanol) | 4.0 x 10⁻⁵ | Not Reported | Not Reported | |

| Solid-state | 2.75 x 10⁻⁵ | 53.81 | 129.54 |

Table 2: Product Yields in this compound Reactions This table summarizes reported yields for various reactions involving this compound.

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Schiff Base Synthesis | This compound, 4-bromoaniline | Bis-Schiff Base | 85-92 | |

| Schiff Base Synthesis | This compound, 4-hydroxyaniline | Bis-Schiff Base | 85-92 | |

| Schiff Base Synthesis | This compound, 2,4-dinitrophenylhydrazine | Bis-Schiff Base | 85-92 | |

| Schiff Base Synthesis | This compound, d-Glucosamine | Single Schiff Base (L₁) | 70.98 | |

| Multicomponent Polymerization | This compound, hexamethylenediamine, 2-mercaptopropionic acid | Polymer (19 kg/mol ) | Complete Conversion |

Detailed Experimental Protocols

Detailed and reproducible methodologies are critical for research and development.

Protocol 1: Synthesis of a Bis-Schiff Base from this compound and 2-Aminophenol

This protocol is adapted from the synthesis of polydentate Schiff's base ligands.

-

Materials : this compound, 2-aminophenol, methanol, benzene.

-

Procedure :

-

Dissolve this compound (0.01 mol) in hot methanol.

-

Separately, dissolve 2-aminophenol (0.02 mol) in methanol.

-

Mix the two solutions and reflux the mixture for approximately 2 hours.

-

On cooling, the Schiff base product precipitates.

-

Filter the precipitate, wash it with methanol, and dry it in a vacuum.

-

The product can be purified by recrystallization from an appropriate solvent like hot benzene.

-

Protocol 2: Controllable Synthesis of a Single Schiff Base (Glucosamine)

This protocol allows for the selective synthesis of a mono-substituted Schiff base by controlling the reaction solvent.

-

Materials : d-Glucosamine (Glc) hydrochloride, NaOH, this compound (TPA), anhydrous methanol, deionized water.

-

Procedure :

-

Prepare an aqueous solution of d-glucosamine.

-

Prepare a methanol solution of this compound.

-

Slowly add the TPA methanol solution into the Glc aqueous solution.

-

Stir the resulting mixture at room temperature for 3 hours.

-

The product, a single Schiff base, will form as a precipitate.

-

Filter the solid, wash several times with cold anhydrous methanol, and air dry.

-

Protocol 3: Synthesis of α,α,α',α'-Tetrabromo-p-xylene (Precursor to this compound)

This protocol describes a classic synthesis of a key intermediate for producing this compound.

-

Materials : Dry p-xylene, dry bromine, chloroform.

-

Apparatus : A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas-absorption trap. A 300-watt tungsten lamp for irradiation.

-

Procedure :

-

Place 100 g (0.94 mole) of dry p-xylene into the flask.

-

Heat the flask in an oil bath maintained between 140°C and 160°C and begin stirring.

-

Once the xylene begins boiling, gradually add 700 g (4.38 moles) of dry bromine through the dropping funnel. The addition rate should be slow enough to prevent a large excess of unreacted bromine in the flask.

-

Continue stirring and heating for 6-10 hours until the reaction is complete (disappearance of bromine color).

-

Cool the reaction mixture and dissolve it in 1 L of warm chloroform.

-

Cool the chloroform solution in an ice bath to precipitate the product.

-

Filter the solid product and purify by recrystallization from chloroform.

-

Conclusion

This compound's reactivity is defined by its two symmetrically placed aldehyde groups, making it a cornerstone for constructing complex molecules and advanced materials. Its participation in condensation reactions like Schiff base formation and Knoevenagel condensations, as well as olefination via the Wittig reaction, provides access to a diverse range of chemical structures. Furthermore, its role as a difunctional monomer is critical in modern polymer science for the synthesis of high-performance materials, including polyimines, polyesters, and porous organic frameworks. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for scientists leveraging the unique chemical properties of this compound in their research and development efforts.

References

Synthesis of Schiff bases from terephthalaldehyde

An In-depth Technical Guide to the Synthesis of Schiff Bases from Terephthalaldehyde

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Those derived from this compound, a symmetrical aromatic dialdehyde, are of particular interest due to their ability to form dimeric or polymeric structures, making them valuable as ligands in coordination chemistry and as building blocks for functional materials. Their biological activities, including antimicrobial, antifungal, and anticancer properties, have positioned them as promising candidates in drug development.

This technical guide provides a comprehensive overview of the synthesis of Schiff bases from this compound, detailing various synthetic protocols, characterization methods, and quantitative data. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

General Reaction Pathway

The synthesis of Schiff bases from this compound involves the condensation reaction between the aldehyde groups of this compound and the primary amino groups of an amine. Typically, two moles of a primary amine react with one mole of this compound to yield a di-imine. The reaction is generally acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the C=N double bond and the elimination of water molecules.

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental Protocols

Various methods have been developed for the synthesis of Schiff bases from this compound, each with its own advantages in terms of reaction time, yield, and environmental impact. Below are detailed protocols for common methods.

Method 1: Conventional Synthesis via Reflux

This traditional method involves heating the reactants in a suitable solvent, often with an acid catalyst.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL).

-

To this solution, add the primary amine (2.0 mmol) dropwise while stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Equip the flask with a condenser and reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried in a desiccator over anhydrous CaCl2.

-

Recrystallization from a suitable solvent like ethanol or DMF may be performed for further purification.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to shorter reaction times and often higher yields.

Protocol:

-

Place this compound (1.0 mmol) and the primary amine (2.0 mmol) in a microwave-safe vessel.

-

Add a minimal amount of a polar solvent like ethanol or operate under solvent-free conditions.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Secure the vessel in a domestic or laboratory microwave oven and irradiate at a specific power level (e.g., 180-360 W) for a short duration (e.g., 2-5 minutes).

-

Monitor the reaction completion by TLC after each irradiation interval.

-

After cooling, add a small amount of cold ethanol to the vessel to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Method 3: Ultrasound-Assisted Synthesis

Sonication provides mechanical energy to facilitate the reaction, often at room temperature.

Protocol:

-

Combine this compound (1.0 mmol) and the primary amine (2.0 mmol) in an Erlenmeyer flask.

-

Add a suitable solvent (e.g., ethanol) and a catalytic amount of acetic acid.

-

Partially immerse the flask in an ultrasonic cleaning bath.

-

Sonicate the mixture at a constant frequency (e.g., 40 kHz) at room temperature for 30-60 minutes.

-

Monitor the reaction progress via TLC.

-

Once complete, collect the precipitated product by filtration, wash with cold solvent, and dry.

Caption: General experimental workflow for the synthesis of this compound Schiff bases.

Quantitative Data Summary

The choice of synthetic method and amine substrate significantly impacts the reaction outcome. The following tables summarize representative quantitative data for the synthesis of various Schiff bases derived from this compound.

Table 1: Comparison of Synthetic Methods for Schiff Base Synthesis

| Entry | Amine | Method | Catalyst | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Conventional | Acetic Acid | 4 h | 85 |

| 2 | Aniline | Microwave | Acetic Acid | 3 min | 92 |

| 3 | 4-Chloroaniline | Conventional | None | 5 h | 78 |

| 4 | 4-Chloroaniline | Microwave | None | 4 min | 88 |

| 5 | 2-Aminophenol | Ultrasound | Acetic Acid | 30 min | 90 |

| 6 | 2-Aminophenol | Conventional | Acetic Acid | 3 h | 82 |

Table 2: Spectroscopic Data for a Representative Schiff Base (N,N'-bis(4-chlorobenzylidene)benzene-1,4-diamine)

| Technique | Observed Signature | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | 1618 | C=N (Azomethine) stretch |

| FT-IR (cm⁻¹) | 3055 | Aromatic C-H stretch |

| ¹H NMR (δ, ppm) | 8.45 (s, 2H) | -CH=N- (Azomethine proton) |

| ¹H NMR (δ, ppm) | 7.30-7.95 (m, 12H) | Aromatic protons |

| ¹³C NMR (δ, ppm) | 159.8 | -CH=N- (Azomethine carbon) |

| ¹³C NMR (δ, ppm) | 122.1-151.5 | Aromatic carbons |

Characterization Techniques

Confirmation of the successful synthesis and purity of Schiff bases is achieved through a combination of spectroscopic methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most direct evidence for Schiff base formation is the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.

-

¹³C NMR: The carbon atom of the azomethine group gives a characteristic signal in the range of δ 158-165 ppm.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak [M]⁺ corresponding to the expected value.

Applications in Drug Development

Schiff bases derived from this compound have been investigated for a variety of biological activities, making them attractive scaffolds in drug discovery. Their planar structure and the presence of the electron-donating azomethine nitrogen allow them to interact with various biological targets.

-

Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal activity, which is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis.

-

Anticancer Agents: Certain derivatives have shown cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through signaling pathways like the caspase cascade or by inhibiting key enzymes such as topoisomerase.

-

Enzyme Inhibitors: The azomethine linkage can interact with the active sites of enzymes, leading to their inhibition. This makes them candidates for developing drugs targeting specific enzymatic pathways.

Caption: A potential signaling pathway for the anticancer activity of Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound is a straightforward and efficient process that can be accomplished through various methods, including conventional heating, microwave irradiation, and sonication. The choice of method allows for the optimization of reaction times and yields. These compounds serve as versatile platforms for the development of new therapeutic agents and functional materials, with their biological activity often linked to their ability to induce cellular stress and apoptosis. The detailed protocols and data presented in this guide offer a solid foundation for researchers engaged in the synthesis and application of these valuable molecules.

Methodological & Application

Application Notes and Protocols for Terephthalaldehyde-Based Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of covalent organic frameworks (COFs) utilizing terephthalaldehyde as a key building block. The protocols outlined below offer detailed, step-by-step procedures for the synthesis and activation of these versatile materials.

Introduction to this compound in COF Synthesis

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1][2] this compound, a readily available and cost-effective aromatic dialdehyde, serves as an excellent linear building block for the construction of 2D and 3D COFs. The primary reaction mechanism involves the Schiff base condensation between the aldehyde groups of this compound and the amine groups of various multitopic linkers, forming robust imine linkages.[1][3] This dynamic covalent chemistry allows for the formation of crystalline materials with high thermal and chemical stability.[1] The ability to choose different amine co-monomers enables the tuning of pore size, surface area, and functionality, leading to a wide range of applications in gas storage and separation, catalysis, sensing, and drug delivery.

Key Applications

This compound-based COFs have demonstrated significant potential in various scientific and industrial fields:

-

Gas Storage and Separation: The inherent porosity and high surface area of these COFs make them ideal candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of carbon dioxide.

-

Heterogeneous Catalysis: The ordered porous structure allows for the incorporation of catalytic sites, enabling their use as efficient and recyclable heterogeneous catalysts in various organic transformations.

-

Sensing: The electronic properties of the aromatic frameworks can be modulated, leading to the development of fluorescent or electrochemical sensors for the detection of small molecules and ions.

-

Drug Delivery: The tunable pore sizes and biocompatibility of certain COFs allow for their use as nanocarriers for the controlled release of therapeutic agents.

-

Photocatalysis: Their tunable band gaps and large surface areas make them suitable for photocatalytic applications such as water splitting and carbon dioxide reduction.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a 2D Imine-Linked COF (e.g., TAPT-TPA-COF)

This protocol describes the synthesis of a 2D COF from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and this compound (TPA) via a solvothermal method.

Materials:

-

1,3,5-Tris-(4-aminophenyl)triazine (TAPT)

-

This compound (TPA)

-

1,4-Dioxane

-

Mesitylene

-

6 M Acetic Acid

-

Acetone

-

Tetrahydrofuran (THF)

Procedure:

-

In a Pyrex tube, add 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and this compound (TPA) in a 2:3 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 1:1).

-

Add an aqueous solution of 6 M acetic acid. The total volume of the solvent and acetic acid should be sufficient to form a slurry.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

-

Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.

-

After cooling to room temperature, a solid precipitate should be visible.

-

Collect the solid product by filtration and wash it sequentially with acetone and tetrahydrofuran (THF).

-

The crude product is then purified by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.

-

Dry the purified COF powder under vacuum at 150 °C overnight to obtain the final product.

Protocol 2: Characterization of the Synthesized COF

1. Powder X-Ray Diffraction (PXRD):

-

Obtain the PXRD pattern of the dried COF powder to confirm its crystallinity.

-

Compare the experimental pattern with the simulated pattern for the expected crystal structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the COF.

-

Confirm the formation of the imine linkage by the appearance of a characteristic C=N stretching vibration band (typically around 1620 cm⁻¹).

-

Verify the disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde.

3. Nitrogen Adsorption-Desorption Analysis:

-

Perform nitrogen adsorption-desorption measurements at 77 K to determine the surface area and porosity of the COF.

-

Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm.

-

Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).

4. Thermogravimetric Analysis (TGA):

-

Perform TGA under a nitrogen atmosphere to evaluate the thermal stability of the COF.

-

The decomposition temperature is typically observed above 400 °C for imine-linked COFs.

Quantitative Data Summary

The following tables summarize key quantitative data for several COFs synthesized using this compound.

| COF Name | Amine Linker | Linkage | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| COF-300 | Tetra-(4-anilyl)methane | Imine | 1360 | - | 490 | |

| TRITER-1 | 1,3,5-Tris-(4-aminophenyl)triazine | Imine | 716 | - | - | |

| SCF-FCOF-1 | 1,3,5-Tris-(4-aminophenyl)triazine (with fluorinated this compound) | Imine | 2056 | - | - | |

| HHU-COF-1 | 1,3,5-Tris-(4-aminophenyl)triazine | Imine | 2352 | - | - | |

| HHU-COF-2 | 1,3,5-Tris-(4-aminophenyl)triazine (with fluorinated this compound) | Imine | 1356 | - | - | |

| TPB-DMTP COF | 1,3,5-Tris(4-aminophenyl)benzene (with dimethoxythis compound) | Imine | 2105 | - | - | |

| TPB-TP COF | 1,3,5-Tris(4-aminophenyl)benzene | Imine | 610 | - | - |

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of a this compound-based COF.

Logical Relationship of COF Formation

Caption: Logical steps in the formation of an imine-linked COF from this compound.

References

- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

Terephthalaldehyde: A Versatile Monomer for Advanced Polymer Synthesis

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Terephthalaldehyde, a symmetrical aromatic dialdehyde, serves as a crucial building block in the synthesis of a diverse array of polymeric materials. Its rigid phenylene core and reactive aldehyde functionalities make it an ideal monomer for creating polymers with high thermal stability, defined porosity, and tunable optoelectronic properties. This document provides detailed application notes and experimental protocols for the synthesis of various polymers using this compound, including polyimines, Covalent Organic Frameworks (COFs), and other functional polymers.

Polyimine and Schiff Base Network Synthesis

The condensation reaction between this compound and primary amines to form imine linkages (Schiff bases) is a cornerstone of dynamic covalent chemistry. This reaction is widely employed in the synthesis of self-healing materials, vitrimers, and porous crystalline structures like Covalent Organic Frameworks (COFs).

Application: Porous Organic and Covalent Organic Frameworks

This compound is a common monomer for the synthesis of COFs, which are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The reaction with multi-functional amines leads to the formation of robust, porous networks.

Experimental Protocol: Synthesis of a Triazine-Based Porous Organic Polymer (T-POP)

This protocol is adapted from the polycondensation reaction between melamine and this compound.[1]

-

Materials:

-

This compound

-

Melamine

-

Dimethyl sulfoxide (DMSO)

-

3 M Acetic acid

-

-

Procedure:

-

Dissolve melamine (0.3847 g, 3.05 mmol) and this compound (4.58 mmol) in a mixture of 20 mL of DMSO and 7.50 mL of 3 M acetic acid.[1]

-

Stir the reaction mixture at room temperature.

-

The resulting polymer (T-POP1) will precipitate from the solution.

-

Collect the solid product by filtration, wash thoroughly with solvent, and dry under vacuum.

-

Quantitative Data for Triazine-Based Porous Organic Polymer (T-POP1) [1]

| Property | Value |

| Monomer Ratio (Melamine:this compound) | 2:3 |

| Mass Yield | 61% |

| Surface Area | 139.2 - 287.4 m²/g |

| Thermal Stability (TGA) | Degradation onset at 149 °C |

Logical Relationship: Polycondensation of Melamine and this compound

Caption: Workflow for the synthesis of a triazine-based porous organic polymer.

Multicomponent Polymerization

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex polymers in a single step. This compound can be utilized in MCRs to create polymers with unique structures and properties.

Application: MALI-3C-3CP for High Molar Mass Polymers

The Mercapto-Amine-Aldehyde three-component polymerization (MALI-3C-3CP) is a multicomponent click reaction that can be used to synthesize high molecular weight polymers under mild conditions.[2]

Experimental Protocol: MALI-3C-3CP of this compound, Hexamethylenediamine, and 2-Mercaptopropionic Acid [2]

-

Materials:

-

This compound

-

Hexamethylenediamine

-

2-Mercaptopropionic acid

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare a solution with the following molar ratio: [this compound]/[hexamethylenediamine]/[2-mercaptopropionic acid] = 1/1/4 in DMSO.

-

Maintain the reaction at 25 °C (room temperature) for two days. The reaction is catalyst-free.

-

Monitor the conversion of the MALI reaction.

-

The final polymer can be isolated and characterized.

-

Quantitative Data for MALI-3C-3CP Polymer

| Property | Value |

| Reaction Temperature | 25 °C |

| Catalyst | None |

| Molar Mass (Mn) | 19 kg/mol |

| Conversion | Complete |

Experimental Workflow: MALI-3C-3CP

References

Terephthalaldehyde as a Cross-Linking Agent in Hydrogels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terephthalaldehyde as a cross-linking agent for the formation of hydrogels, with a particular focus on chitosan and hyaluronic acid-based systems. Detailed protocols for synthesis and characterization are provided to facilitate the application of these hydrogels in research and drug development.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1] The properties of a hydrogel are largely determined by the polymer backbone and the cross-linking agent used to form the network.

This compound (TAL) is an aromatic dialdehyde that has emerged as a promising cross-linking agent for hydrogels. It reacts with amine groups present in polymers like chitosan and modified hyaluronic acid to form stable imine bonds (Schiff bases), leading to the formation of a cross-linked hydrogel network.[2][3] Compared to more commonly used cross-linkers like glutaraldehyde, this compound is considered to be less cytotoxic, making it a more suitable option for biomedical applications.

Applications

Hydrogels cross-linked with this compound have shown great potential in several areas:

-

Drug Delivery: The porous structure of these hydrogels allows for the encapsulation of therapeutic agents, which can then be released in a sustained manner. The release rate can be tuned by altering the cross-linking density. These hydrogels are particularly promising for the delivery of anticancer drugs like doxorubicin.[4][5]

-

Tissue Engineering: The biocompatibility and mechanical properties of this compound-crosslinked hydrogels make them suitable as scaffolds for cell growth and tissue regeneration.

-

Wound Healing: Chitosan, a polymer often cross-linked with this compound, possesses inherent antimicrobial and wound-healing properties. Cross-linking enhances its mechanical stability and fluid absorption capacity, which is beneficial for wound dressing applications.

-

Biomedical Devices: These hydrogels can be used in the fabrication of soft contact lenses and other medical devices due to their high water content and biocompatibility.

Data Presentation

Table 1: Swelling Behavior of Chitosan-Terephthalaldehyde (CS-TAL) Hydrogels

| Hydrogel Formulation (CS:TAL ratio) | pH | Swelling Ratio (%) | Reference |

| CST-I (1g : 10mg) | 7.4 | ~2800 | |

| CST-II (1g : 25mg) | 7.4 | ~1800 | |

| CST-III (1g : 50mg) | 7.4 | ~1200 | |

| CST-IV (1g : 75mg) | 7.4 | ~800 | |

| CAAT | Not Specified | 3287 |

Table 2: Mechanical Properties of Chitosan Hydrogels

| Hydrogel Type | Young's Modulus (kPa) | Tensile Strength (MPa) | Reference |

| Chitosan-Phenol-Tripolyphosphate | 23.7 ± 7.6 | Not Reported | |

| Chitosan Hydrogel Film (swollen) | 120 | Not Reported | |

| Chitosan-Polyacrylamide | ~37 | Not Reported |

Note: Specific mechanical property data for this compound-crosslinked hydrogels is limited in the reviewed literature. The data presented is for other chitosan hydrogel systems to provide a general context.

Table 3: Biocompatibility of Hydrogels - Cell Viability

| Hydrogel Type | Cell Line | Assay | Cell Viability (%) | Reference |

| Chitosan + L-Glutamic acid | NIH 3T3 | Alamar Blue | No significant difference from control | |

| SPI-SA IPN Hydrogel | L929 | Not Specified | Good biocompatibility | |

| Plu-GelMA | L929 | PrestoBlue | Supported cell proliferation |

Experimental Protocols

Protocol 1: Synthesis of Chitosan-Terephthalaldehyde (CS-TAL) Hydrogel

Materials:

-

Chitosan (medium molecular weight)

-

Acetic acid

-

This compound (TAL)

-

Ethanol

-

Acetone

-

Distilled water

Procedure:

-

Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of 1% aqueous acetic acid. Stir the solution overnight at room temperature to ensure complete dissolution.

-

Prepare a stock solution of this compound by dissolving the desired amount (e.g., 10 mg, 25 mg, 50 mg, 75 mg) in a minimal amount of ethanol (e.g., 5 mL).

-

Slowly add the this compound solution dropwise to the chitosan solution while stirring continuously.

-

Continue stirring until a viscous hydrogel is formed. The gelation time will depend on the concentration of the cross-linker.

-

Wash the resulting hydrogel three times with acetone to remove any unreacted this compound and acetic acid.

-

Dry the hydrogel under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Hydrogel Swelling

Materials:

-

Dried hydrogel sample

-

Phosphate-buffered saline (PBS) or other buffer solutions of desired pH

-

Analytical balance

-

Filter paper

Procedure:

-

Weigh a known amount of the dried hydrogel (Wd).

-

Immerse the dried hydrogel in a beaker containing the swelling medium (e.g., PBS at pH 7.4) at a specific temperature (e.g., 37°C).

-

At regular time intervals, remove the swollen hydrogel from the solution.

-

Gently blot the surface with filter paper to remove excess surface water.

-

Weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

-

Continue the measurements until the hydrogel reaches a constant weight, indicating equilibrium swelling.

Protocol 3: In Vitro Drug Release Study (Example: Doxorubicin)

Materials:

-

Drug-loaded hydrogel

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer

Procedure:

-

Accurately weigh a sample of the doxorubicin-loaded hydrogel.

-

Place the hydrogel in a known volume of PBS (e.g., 10 mL) in a sealed container.

-

Incubate the container at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

-

Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at the appropriate wavelength (around 480 nm for doxorubicin).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

Cross-linking Mechanism of Chitosan with this compound

Caption: Reaction scheme for the formation of a chitosan hydrogel cross-linked with this compound.

Experimental Workflow for Hydrogel Synthesis and Characterization

Caption: A typical workflow for the synthesis and subsequent characterization of this compound-crosslinked hydrogels.

Logical Relationship of Factors Affecting Hydrogel Properties

Caption: Key parameters influencing the physicochemical properties of this compound-crosslinked hydrogels.

References

Application Notes and Protocols: Synthesis of Fluorescent Materials from Terephthalaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalaldehyde, a readily available and versatile aromatic dialdehyde, serves as a crucial building block in the synthesis of a wide array of fluorescent materials. Its symmetric structure and reactive aldehyde groups allow for the straightforward construction of conjugated systems through reactions like Schiff base condensation. These derivatives often exhibit interesting photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment. This makes them ideal candidates for a range of applications, from fluorescent probes for metal ion detection and bioimaging to advanced optoelectronic materials.[1][2] This document provides detailed protocols and application notes for the synthesis and utilization of fluorescent materials derived from this compound.

Application Note 1: Schiff Base Fluorescent Probes for Selective Metal Ion Detection

Schiff bases derived from this compound are widely explored as chemosensors. The imine nitrogen and other strategically placed heteroatoms can act as binding sites for metal ions. This binding event often rigidifies the molecular structure and modulates the intramolecular charge transfer (ICT) process, leading to a significant change in fluorescence intensity, commonly known as chelation-enhanced fluorescence (CHEF). This "turn-on" response allows for the highly selective and sensitive detection of specific metal ions.[3][4]

Experimental Protocol: Synthesis of a Selective Fluorescent Probe for Aluminum (Al³⁺)

This protocol details the synthesis of a Schiff base sensor (TDH-CB) via the condensation reaction of terephthalohydrazide and 3'-formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, which demonstrates high selectivity for Al³⁺ ions.[3]

Materials:

-

Terephthalohydrazide

-

3'-formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

-

Absolute Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

Dissolve terephthalohydrazide (0.257 mmol, 50.00 mg) in absolute ethanol in a round-bottom flask.

-

Add an absolute ethanolic solution (25 mL) of 3'-formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (0.451 mmol, 120.70 mg) to the flask.

-

Stir the mixture under reflux for 48 hours.

-

Upon completion of the reaction, allow the mixture to cool, which will result in the formation of a precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid three times with water and then with ethanol.

-

Dry the product in a vacuum oven.

-

Recrystallize the final Schiff base compound (TDH-CB) from hot ethanol to obtain yellow crystals.

-

Confirm the structure using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR.

Data Presentation: Fluorimetric Selectivity

The synthesized TDH-CB probe exhibits a significant fluorescence enhancement specifically in the presence of Al³⁺ ions, with negligible response to a wide range of other common metal ions.

| Metal Ion | Fluorescence Intensity (a.u.) at 489 nm |

| Free Probe (TDH-CB) | ~5 |

| Al³⁺ | ~180 |

| Fe³⁺, Ag⁺, Ca²⁺, Cr³⁺, Li⁺, Sr²⁺ | < 10 |

| Ni²⁺, Ba²⁺, Pb²⁺, Mn²⁺, Cd²⁺, Hg²⁺ | < 10 |

| Co²⁺, Cu²⁺, Cs⁺, Na⁺, Mg²⁺, Fe²⁺, Zn²⁺ | < 10 |

| (Data adapted from fluorimetric investigations with excitation at 360 nm) |

Visualization: Metal Ion Sensing Mechanism

The diagram below illustrates the "turn-on" fluorescence mechanism upon metal ion binding.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application Note 2: Controllable Synthesis of Schiff Bases for Cellular Imaging

The reaction between this compound and primary amines can be precisely controlled to yield either mono- or di-substituted Schiff bases. By adjusting the solvent system and molar ratios of reactants, pure forms of the single (L₁) or double (L₂) Schiff base can be selectively synthesized. These compounds, particularly those derived from biocompatible molecules like D-glucosamine, are valuable as fluorescent probes for tumor cell imaging due to their strong optical properties.

Experimental Protocols: Selective Synthesis of Mono- and Di-substituted Schiff Bases

The following protocols describe the synthesis of a single Schiff base (L₁) and a double Schiff base (L₂) from D-glucosamine (Glc) and this compound (TPA).

Protocol 1 (M₁): Synthesis in Anhydrous Methanol This method can produce both L₁ and L₂ by adjusting stoichiometry.

-

Preparation of Glucosamine Solution: Add D-glucosamine hydrochloride (2.5 mmol) and NaOH (2.5 mmol) to anhydrous methanol (5 mL) in a 50 mL beaker. Stir and reflux the mixture for 5 minutes. Filter out the precipitated NaCl.

-

Condensation Reaction (for L₁): Slowly add a solution of this compound (TPA) (2.5 mmol) in anhydrous methanol to the filtrate. Stir the reaction mixture at 35 °C for 50 minutes.

-

Condensation Reaction (for L₂): To synthesize the double Schiff base (L₂), follow the same procedure but change the amount of TPA to 1 mmol.

-

Isolation: Allow the solution to stand overnight, during which a white precipitate will form. Filter the solid and wash it several times with cold anhydrous methanol. Air dry the product to obtain the pure Schiff base.

Protocol 2 (M₂): Synthesis in Water-Methanol (Yields only L₁) This method selectively produces the mono-substituted Schiff base (L₁).

-

Preparation of Glucosamine Solution: Dissolve D-glucosamine hydrochloride (2.5 mmol) and NaHCO₃ (2.5 mmol) in ultrapure water (5 mL) in a 50 mL beaker.

-

Condensation Reaction: To the aqueous solution, add 5 mL of a 2.5 mmol TPA solution in anhydrous methanol.

-

Stir the mixture at room temperature for 3 hours.

-

Isolation: The desired compound (L₁) will precipitate from the reaction solution overnight. No double Schiff base (L₂) is formed with this method, even with varying TPA amounts.

Data Presentation: Synthesis Outcome Summary

| Method | Solvent System | Glc:TPA Molar Ratio | Key Conditions | Product(s) | Yield |

| M₁ | Anhydrous Methanol | 1:1 | 35 °C, 50 min | L₁ (Single Schiff Base) | 70.98% |

| M₁ | Anhydrous Methanol | 2:1 | 35 °C, 50 min | L₂ (Double Schiff Base) | 51.80% |

| M₂ | Water-Methanol | 1:1 | Room Temp, 3 h | L₁ (Single Schiff Base) | 73.95% |

| (Data sourced from ACS Omega, 2020) |

Visualization: Synthetic Pathways

The diagram below illustrates the two distinct, controllable synthetic pathways.

References

Application Notes: Terephthalaldehyde in the Production of Dyes and Fluorescent Whitening Agents

Introduction

Terephthalaldehyde (TA), a symmetrical aromatic dialdehyde with the formula C₆H₄(CHO)₂, is a pivotal building block in organic synthesis.[1] Its rigid, linear structure and the high reactivity of its two aldehyde groups, positioned in a para-conformation on the benzene ring, make it an ideal precursor for creating extended conjugated systems.[2] This property is fundamental to the synthesis of chromophores and fluorophores. Consequently, this compound is widely utilized as a key intermediate in the manufacturing of various dyes and fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs).[1][3][4] These products are integral to the textile, paper, and detergent industries for their ability to impart vibrant color and enhance whiteness.

The aldehyde functional groups readily undergo condensation reactions, particularly with amines to form stable imine bonds (Schiff bases), and participate in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form stilbene derivatives. These reactions are the cornerstone of its application in producing high-performance colorants and whitening agents known for their thermal and photostability.

Application 1: Synthesis of Stilbene-Based Fluorescent Whitening Agents

Stilbene derivatives are a major class of FWAs used to counteract the natural yellowish tint of materials, making them appear "whiter than white." They function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This compound is a common precursor for producing bis(cyanostyryl)benzenes, a type of stilbene-based FWA with excellent brightening properties for polyesters. The synthesis typically involves a Horner-Wadsworth-Emmons or a similar condensation reaction.

Experimental Protocol: Synthesis of Bis(cyanostyryl)benzene (Optical Brightener)

This protocol is adapted from a patented method for the preparation of stilbene-based optical brighteners. The reaction involves the condensation of this compound with a cyanobenzyl-phosphonic acid dialkyl ester in the presence of a base and a phase transfer catalyst.

Materials:

-

This compound (TA)

-

o-cyanobenzyl diethyl phosphonate

-

Xylene

-

Deionized Water

-

50% Sodium Hydroxide (NaOH) solution

-

Phase-transfer catalyst (e.g., methyl tricaprylammonium chloride)

-

Sulfuric acid (for neutralization, if needed)

Equipment:

-

Jacketed reaction vessel with mechanical stirrer, thermometer, and dropping funnel

-

Heating/cooling circulator

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: Charge the reaction vessel with 1200 mL of xylene, 620 mL of water, 10 g of the phase-transfer catalyst, 793.15 g (3.00 mol) of o-cyanobenzyl diethyl phosphonate, and 290 g (3.63 mol) of 50% NaOH solution.

-

Reactant Addition: While stirring vigorously, maintain the temperature of the mixture at 30°C. Over a period of 3.5 hours, add a solution of 249.1 g (1.67 mol) of this compound (89% purity) to the reaction mixture.

-

Reaction: After the addition is complete, continue stirring the mixture at 30°C for 2 hours, and then increase the temperature to and stir for an additional 2 hours.

-

Product Isolation: The product will precipitate from the mixture. Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with 1000 mL of xylene and then 1500 mL of water to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in an oven under appropriate conditions (e.g., 60-80°C under vacuum) until a constant weight is achieved. The process can yield a faint yellow crystalline product.

Visualizations: Whitening Agent Synthesis

References

Application Notes and Protocols for the Synthesis of Schiff Bases from Terephthalaldehyde

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from terephthalaldehyde. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] this compound, a symmetrical aromatic dialdehyde, serves as a versatile building block for the synthesis of bis-Schiff bases, which can act as ligands for metal complexes and exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The synthesis of these compounds is often straightforward, involving the direct condensation of this compound with various primary amines.

General Reaction Scheme

The fundamental reaction involves the condensation of this compound with a primary amine in a 1:2 molar ratio to yield the corresponding bis-Schiff base. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out under reflux in a suitable solvent like ethanol or methanol.

Experimental Protocols

This section details the methodologies for the synthesis of various Schiff bases from this compound.

Protocol 1: General Synthesis of Schiff Bases from this compound and Aromatic Amines

This protocol is a generalized procedure adapted from several sources for the synthesis of bis-Schiff bases from this compound and various substituted anilines.

Materials:

-

This compound

-

Substituted Aromatic Amine (e.g., 4-bromoaniline, 4-hydroxyaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round Bottom Flask (100 mL)

-

Reflux Condenser

-

Stirring Hotplate

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve this compound (e.g., 0.431 g, 3.220 mmol) in absolute ethanol (13 mL) in a 100 mL round-bottom flask at room temperature.

-

Add a few drops (e.g., 3 drops) of glacial acetic acid to the solution as a catalyst and stir the mixture for five minutes to activate the carbonyl groups of the aldehyde.

-

In a separate beaker, dissolve the aromatic amine (6.44 mmol, 2.0 equivalents) in absolute ethanol (15 mL).

-

Add the amine solution dropwise to the this compound solution over 5 minutes at 40°C with continuous stirring. A suspension may form.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Continue stirring and refluxing for 2-4.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, a precipitate will form. Filter the hot mixture and wash the solid product several times with copious amounts of warm ethanol.

-

Recrystallize the obtained solid from a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) to obtain the pure Schiff base.

-

Dry the purified product at 50°C. The resulting Schiff bases are often obtained in high yields (85-95%) and are typically stable, non-hygroscopic solids with high melting points.

Protocol 2: Synthesis of a Schiff Base from this compound and D-Glucosamine

This protocol describes the synthesis of a water-soluble Schiff base from this compound and D-glucosamine, which has applications in biological imaging and as an antibacterial agent.

Materials:

-

D-Glucosamine hydrochloride

-

Sodium hydroxide (NaOH)

-

This compound

-

Anhydrous Methanol

-

Beaker (50 mL)

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

To a 50 mL beaker, add D-glucosamine hydrochloride (2.5 mmol), sodium hydroxide (2.5 mmol), and anhydrous methanol (5 mL).

-

Stir and reflux the mixture for 5 minutes.

-

Filter out the precipitated sodium chloride.

-

Slowly add a solution of this compound (2.5 mmol) in anhydrous methanol to the filtrate.

-

Stir the reaction mixture at 35°C for 50 minutes.

-

Allow the mixture to stand overnight, during which a white precipitate will form.

-